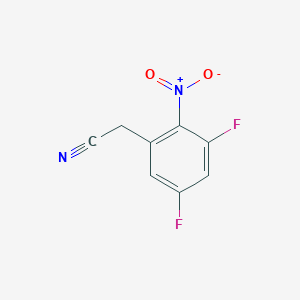

3,5-Difluoro-2-nitrophenylacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Solubility and Solute-Solvent Interactions

3,5-Difluoro-2-nitrophenylacetonitrile's related compound, p-nitrophenylacetonitrile, was studied for its solubility in various solvents. This research provides insights into the solubility behavior of nitrophenylacetonitrile derivatives, which is relevant for understanding the physical and chemical properties of 3,5-Difluoro-2-nitrophenylacetonitrile in different solvent environments (Chen, Liang, Han, & Zhao, 2019).

Catalytic Properties and Spin Transition

A study on 2′,5′-difluorobiphenyl-3,5-diyl bis(tert-butyl nitroxide) revealed spin-transition-like behavior, which is relevant for understanding the electronic properties of difluoro-nitrophenyl derivatives. This research contributes to the broader understanding of the catalytic and electronic properties of compounds like 3,5-Difluoro-2-nitrophenylacetonitrile (Konno, Kudo, & Ishida, 2015).

Reactivity in Synthesis

The reactivity of 2-nitrophenylacetonitriles, closely related to 3,5-Difluoro-2-nitrophenylacetonitrile, has been explored in the synthesis of N-hydroxy-2-amino-3-arylindoles. This study is crucial for understanding the reactivity of nitrophenylacetonitriles in organic synthesis, particularly in the formation of complex organic compounds (Belley, Beaudoin, Duspara, Sauer, St-Pierre, & Trimble, 2007).

Analytical and Sensor Applications

Research on pyrrole 2,5-diamide clefts containing nitrophenyl groups, including 3,5-dinitrophenyl derivatives, has shown potential for analytical applications such as anion binding and color-change signaling. This information is pertinent for the development of sensors and diagnostic tools using derivatives of 3,5-Difluoro-2-nitrophenylacetonitrile (Camiolo, Gale, Hursthouse, & Light, 2003).

Organocatalysis

Nitrophenylacetonitriles, including derivatives like 3,5-Difluoro-2-nitrophenylacetonitrile, have been used as nucleophiles in enantioselective organocatalytic conjugate additions. This research is vital for understanding the role of such compounds in asymmetric synthesis and catalysis (Cid, Duce, Morales, Rodrigo, & Ruano, 2010).

Fluorescence Probing and Imaging

Studies involving fluorinated compounds similar to 3,5-Difluoro-2-nitrophenylacetonitrile have shown their potential in creating fluorescent probes for metal ions. Such research is instrumental in developing new tools for chemical sensing and imaging (Qin, Dou, Leen, Dehaen, Auweraer, & Boens, 2016).

Future Directions

properties

IUPAC Name |

2-(3,5-difluoro-2-nitrophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O2/c9-6-3-5(1-2-11)8(12(13)14)7(10)4-6/h3-4H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUULPCLEGQFGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC#N)[N+](=O)[O-])F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-2-nitrophenylacetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/no-structure.png)

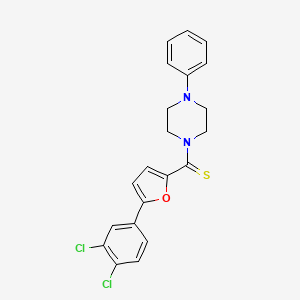

![ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2466667.png)

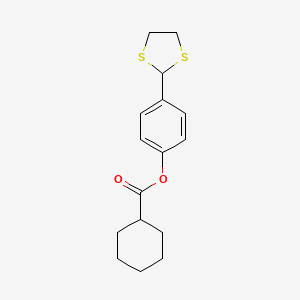

![(E)-4-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)-2-methoxyphenyl 2-methylbenzoate](/img/structure/B2466668.png)

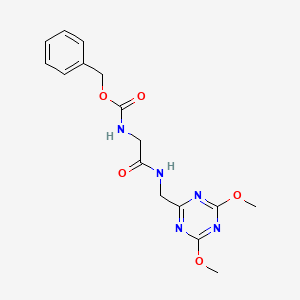

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2466669.png)

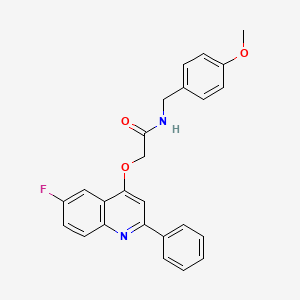

![[2-(3-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2466675.png)